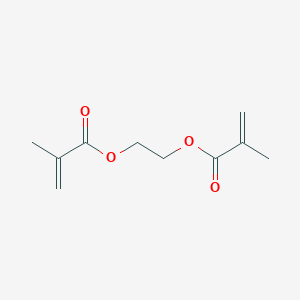

Ethylene glycol dimethacrylate

Description

This compound has been reported in Bletilla striata with data available.

Glycol Dimethacrylate is an organic chemical and ester of methacrylic acid. Glycol dimethacrylate is a reactive resin used as a functional monomer and a crosslinking agent in polymer production. Via photopolymerization, this agent is a component of hydrogels, which are used in applications such as scaffolds for tissue engineering or drug delivery carriers. In turn, hydrogel products can be applied to the prevention of thrombosis, post-operative adhesion formations, and as coatings for biosensors.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-7(2)9(11)13-5-6-14-10(12)8(3)4/h1,3,5-6H2,2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STVZJERGLQHEKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25721-76-0, 9051-34-7, 25852-47-5 | |

| Record name | Ethylene glycol dimethacrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25721-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-methyl-1-oxo-2-propen-1-yl)-ω-[(2-methyl-1-oxo-2-propenyl)oxy]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9051-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyethylene glycol dimethacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25852-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1026615 | |

| Record name | Ethylene glycol dimethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [ICSC] Light yellow liquid; [Aldrich MSDS], COLOURLESS LIQUID. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,2-ethanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene glycol dimethacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1249 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLENE GLYCOL DIMETHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1270 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

260, 260 °C | |

| Record name | ETHYLENE METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL DIMETHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1270 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

101 °C c.c. | |

| Record name | ETHYLENE GLYCOL DIMETHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1270 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

> 10% in benzene, > 10% in ethanol, > 10% in ligroin, Solubility in water, g/l at 20 °C: 1.1 (slightly soluble) | |

| Record name | ETHYLENE METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL DIMETHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1270 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.055 at 20 °C/20 °C, Relative density (water = 1): 1.05 | |

| Record name | ETHYLENE METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL DIMETHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1270 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 6.8 | |

| Record name | ETHYLENE GLYCOL DIMETHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1270 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

3.6 [mmHg], Vapor pressure, Pa at 20 °C: 478 | |

| Record name | Ethylene glycol dimethacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1249 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLENE GLYCOL DIMETHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1270 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

97-90-5 | |

| Record name | Ethylene glycol dimethacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylene glycol dimethacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24166 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,2-ethanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene glycol dimethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylene dimethacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCOL DIMETHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BK5G69305 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYLENE METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL DIMETHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1270 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-40 °C | |

| Record name | ETHYLENE METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL DIMETHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1270 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

EGDMA synthesis via esterification of methacrylic acid

An In-depth Technical Guide on the Synthesis of Ethylene (B1197577) Glycol Dimethacrylate (EGDMA) via Esterification of Methacrylic Acid

Introduction

Ethylene glycol dimethacrylate (EGDMA) is a difunctional monomer widely utilized as a crosslinking agent in the synthesis of polymers.[1] Its ability to form three-dimensional polymer networks makes it a critical component in the production of hydrogels, dental resins, composites, and various specialty plastics.[2][3] The primary and most common industrial method for producing EGDMA is the direct esterification of methacrylic acid with ethylene glycol.[1]

This technical guide provides a comprehensive overview of the synthesis of EGDMA through this esterification route. It details the experimental protocols, explores the influence of various catalysts, summarizes key reaction parameters, and outlines the standard methods for product characterization. This document is intended for researchers, scientists, and professionals in the fields of polymer chemistry and drug development who require a detailed understanding of this fundamental chemical process.

Reaction Pathway

The synthesis of EGDMA involves the condensation reaction of two equivalents of methacrylic acid with one equivalent of ethylene glycol.[1] The reaction is typically catalyzed by a strong acid and results in the formation of the diester, EGDMA, and two equivalents of water as a byproduct.[1]

Caption: Chemical equation for the acid-catalyzed esterification of methacrylic acid with ethylene glycol.

Experimental Protocols

General Synthesis Procedure

The following protocol is a generalized procedure based on common laboratory practices for the synthesis of EGDMA.[4]

Materials and Reagents:

-

Methacrylic Acid (MA)

-

Ethylene Glycol (EG)

-

Sulfuric Acid (H₂SO₄) or other acid catalyst

-

Hydroquinone (B1673460) (polymerization inhibitor)

-

Sodium Carbonate (Na₂CO₃) solution (5%)

-

Sodium Chloride (NaCl) solution (5%)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Nitrogen (N₂) gas

Apparatus:

-

250 mL three-necked round-bottom flask

-

Condenser with a water remover (e.g., Dean-Stark apparatus)

-

Thermometer

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Vacuum filtration setup or rotary evaporator

Procedure:

-

Setup: The three-necked flask is equipped with a condenser/water remover, a thermometer, and a nitrogen inlet. The setup is placed on a magnetic stirrer with a heating mantle.

-

Charging Reactants: The flask is charged with methacrylic acid (e.g., 1.1 mol), ethylene glycol (e.g., 0.5 mol), a polymerization inhibitor like hydroquinone (e.g., 0.002 mol), and a catalytic amount of sulfuric acid (e.g., 0.5% by weight).[4]

-

Reaction: The mixture is heated to approximately 110°C under a nitrogen atmosphere while stirring.[4] The reaction progress is monitored by collecting the water byproduct in the water remover.

-

Completion and Cooling: The reaction is typically stopped once the theoretical amount of water has been collected. The reaction mixture is then allowed to cool to room temperature.

-

Purification:

-

The crude product is transferred to a separatory funnel and washed three times with a 5% sodium carbonate solution to neutralize the acid catalyst and remove unreacted methacrylic acid.[4]

-

Subsequently, it is washed twice with a 5% sodium chloride solution (brine) to reduce the solubility of the organic product in the aqueous phase.[4]

-

A final wash is performed with distilled water.

-

The separated organic layer is dried over anhydrous magnesium sulfate.[4]

-

The drying agent is removed by filtration.

-

-

Final Product: The purified liquid is further dried under reduced pressure at around 50°C for 2 hours to remove any residual volatiles, yielding the final EGDMA product.[4] The gravimetric yield is then determined.[4]

Experimental Workflow Diagram

Caption: A typical workflow for the laboratory synthesis and purification of EGDMA.

Catalysis and Reaction Conditions

The choice of catalyst is crucial for achieving high conversion rates and selectivity in the esterification of methacrylic acid. While conventional mineral acids are effective, research has explored various alternatives to improve efficiency and ease of separation.

Catalyst Performance

Strong acids are typically used to catalyze the esterification. Heteropolyacids (HPAs) like silicotungstic acid (STA) and phosphotungstic acid (PTA) have demonstrated higher activity compared to conventional mineral acids and other catalysts.[5][6] A transesterification route using a lithium amide and lithium chloride catalyst system has also been developed as an alternative to direct esterification.[7]

| Catalyst Type | Specific Catalyst | Relative Performance/Conversion | Reference |

| Mineral Acid | Sulfuric Acid (H₂SO₄) | ~53% conversion after 300 min at 353 K.[6] | [4][6] |

| Mineral Acid | Boron Trifluoride (BF₃) | Lower conversion than H₂SO₄ and HPAs.[6] | [6] |

| Organic Acid | p-Toluenesulfonic acid (PTSA) | Lower activity compared to H₂SO₄ and HPAs.[6] | [5][6] |

| Heteropolyacid (HPA) | Silicotungstic Acid (STA) | ~65% conversion after 300 min at 353 K; higher activity than H₂SO₄.[6] | [5][6] |

| Heteropolyacid (HPA) | Phosphotungstic Acid (PTA) | Higher activity than mineral acids.[5][6] | [5][6] |

| Transesterification | Lithium Amide (LiNH₂) + Lithium Chloride (LiCl) | Enables high purity product via transesterification of ethylene glycol with a methacrylate (B99206) ester.[7] | [7] |

Summary of Reaction Parameters

The yield and purity of EGDMA are highly dependent on the reaction conditions. The molar ratio of reactants, temperature, and choice of catalyst and inhibitor are key parameters that must be optimized.

| Parameter | Value/Condition | Purpose/Note | Reference |

| Molar Ratio (MA:EG) | 2.2 : 1 (or 1.1 mol : 0.5 mol) | A slight excess of methacrylic acid can drive the reaction towards completion. | [4] |

| Catalyst | Sulfuric Acid (H₂SO₄) | 0.5% by weight | [4] |

| Inhibitor | Hydroquinone | ~0.25 g for a 1.6 mol total reactant scale | Prevents premature polymerization of the methacrylate groups. |

| Temperature | 110°C (383 K) | Balances reaction rate with minimizing side reactions and polymerization. | [4] |

| Atmosphere | Nitrogen | An inert atmosphere prevents oxygen-induced polymerization. | [4] |

| Yield | 93.5% (gravimetric) | Achieved under the specified conditions. | [4] |

Product Characterization

After synthesis and purification, the identity and purity of the EGDMA product must be confirmed through various analytical techniques.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the EGDMA molecule.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~2937 | C-H stretching (alkyl groups -CH₃, -CH₂) | [4] |

| ~1719 | C=O stretching (carbonyl in the ester) | [4] |

| ~1633 | C=C stretching (alkene in methacrylate) | [4] |

| ~1163 | C-O stretching (ester linkage) | [4] |

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: ¹H-NMR provides detailed structural information by identifying the chemical environment of the protons in the molecule.

| Chemical Shift (δ, ppm) | Number of Protons | Assignment | Reference |

| 6.2 | 2H | Protons of the vinyl group (=CH₂) | [4] |

| 5.6 | 2H | Protons of the vinyl group (=CH₂) | [4] |

| 4.5 | 4H | Protons of the ethylene glycol bridge (-OCH₂CH₂O-) | [4] |

| 1.9 | 6H | Protons of the two methyl groups (-CH₃) | [4] |

Physical and Thermal Properties

The physical properties of the synthesized product are compared against known values for pure EGDMA. Thermal analysis can confirm its boiling point and thermal stability.[4]

| Property | Value | Reference |

| Appearance | Colorless viscous liquid | [1] |

| Density | 1.051 g/mL | [1] |

| Boiling Point | 98-100 °C (at 5 mmHg) | [1] |

| 201.5 °C (abrupt weight loss observed in TGA) | [4] | |

| Melting Point | -40 °C | [1] |

| Molar Mass | 198.218 g·mol⁻¹ | [1] |

Conclusion

The synthesis of this compound via the direct esterification of methacrylic acid is a well-established and efficient method. Success relies on the careful control of reaction parameters, including the molar ratio of reactants, temperature, and the use of an effective acid catalyst and polymerization inhibitor. Heteropolyacids have emerged as highly active catalysts for this transformation.[6][8] Following the reaction, a thorough purification process involving neutralization and washing is essential to obtain a high-purity product.[4] The identity and quality of the synthesized EGDMA are then reliably confirmed using standard characterization techniques such as FTIR and ¹H-NMR spectroscopy.[4]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. cpsm.kpi.ua [cpsm.kpi.ua]

- 3. Synthesis of this compound-Methyl Methacrylate Copolymers, Determination of their Reactivity Ratios, and a Study of Dopant and Temperature Effects on their Conductivities | MDPI [mdpi.com]

- 4. ikm.org.my [ikm.org.my]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. US20130172598A1 - Method for producing this compound - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Transesterification of Methyl Methacrylate for the Synthesis of Ethylene Glycol Dimethacrylate (EGDMA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethylene (B1197577) glycol dimethacrylate (EGDMA) through the transesterification of methyl methacrylate (B99206) (MMA). EGDMA is a crucial crosslinking agent widely utilized in the production of polymers for various applications, including in the pharmaceutical and biomedical fields for drug delivery systems, hydrogels, and dental materials. This document details the underlying reaction mechanisms, offers specific experimental protocols, presents quantitative data on catalyst performance, and outlines purification and analytical techniques.

Reaction Mechanism and Principles

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. In the synthesis of EGDMA, the methyl group of methyl methacrylate is exchanged with the hydroxyl groups of ethylene glycol. This reaction can be catalyzed by either acids or bases.

Base-Catalyzed Transesterification: This is a commonly employed method for EGDMA synthesis. The reaction proceeds via a nucleophilic acyl substitution mechanism. An alkoxide, formed by the reaction of the base with ethylene glycol, acts as a potent nucleophile.

Synopsis of Base-Catalyzed Mechanism:

-

Deprotonation: The basic catalyst deprotonates ethylene glycol to form an ethoxide ion.

-

Nucleophilic Attack: The ethoxide ion attacks the carbonyl carbon of methyl methacrylate, forming a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate collapses, leading to the departure of the methoxide (B1231860) ion.

-

Second Esterification: The process is repeated at the second hydroxyl group of the ethylene glycol to yield EGDMA.

-

Proton Transfer: The liberated methoxide ion deprotonates the catalyst, regenerating it for the next catalytic cycle.

Acid-Catalyzed Transesterification: This method involves the protonation of the carbonyl oxygen of methyl methacrylate, which enhances the electrophilicity of the carbonyl carbon.

Synopsis of Acid-Catalyzed Mechanism:

-

Protonation: The acid catalyst protonates the carbonyl oxygen of methyl methacrylate.

-

Nucleophilic Attack: The hydroxyl group of ethylene glycol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the methoxy (B1213986) groups.

-

Leaving Group Departure: The protonated methoxy group departs as methanol (B129727), a neutral molecule.

-

Deprotonation: The catalyst is regenerated by the deprotonation of the carbonyl oxygen.

-

Second Esterification: The reaction is repeated at the other end of the ethylene glycol molecule.

Side reactions, such as Michael-type additions of hydroxyl-containing species to the carbon-carbon double bonds of the methacrylates, can occur, particularly under basic conditions, leading to the formation of byproducts[1].

Experimental Protocols

Detailed experimental procedures are critical for the successful synthesis of high-purity EGDMA. Below is a protocol adapted from the literature that utilizes a potassium cyanide catalyst.

Synthesis of EGDMA using Potassium Cyanide Catalyst[2]

Materials:

-

Methyl methacrylate (MMA): 1200 g (12 moles)

-

Ethylene glycol: 93 g (1.5 moles total)

-

Potassium cyanide (KCN): 12.9 g (1% by weight of reactants)

-

N,N'-diphenyl benzidine (B372746) (polymerization inhibitor): 0.65 g (500 ppm)

Equipment:

-

2-liter round-bottomed flask

-

Distillation column

-

Heating mantle

-

Apparatus for conducting air through the reaction mixture

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To the 2-liter round-bottomed flask, add 1200 g of methyl methacrylate, an initial 20 g of ethylene glycol, and 0.65 g of N,N'-diphenyl benzidine.

-

Add 12.9 g of potassium cyanide to the mixture.

-

Heat the mixture and conduct air through it to facilitate the removal of the methyl methacrylate/methanol azeotrope. The head temperature of the distillation column should be maintained at approximately 65°C.

-

Over a period of approximately 30 minutes, distill off a quantity of methanol equivalent to the initial amount of ethylene glycol used.

-

Over the next 2 hours, gradually add the remaining 73 g of ethylene glycol to the reaction flask.

-

Continue the removal of the azeotrope for a total of 4.5 hours to drive the transesterification to completion.

-

After the reaction is complete, cool the flask to room temperature.

-

Filter the reaction mixture to remove the solid potassium cyanide catalyst. Wash the filter residue with a small amount of methyl methacrylate to recover any entrained product.

-

Concentrate the filtrate at 40°C under a water jet vacuum using a rotary evaporator to remove excess methyl methacrylate.

-

The resulting residue is ethylene glycol dimethacrylate. This procedure reports a yield of 286 g, which corresponds to a 96.5% yield.

Quantitative Data on Catalyst Performance

The choice of catalyst significantly impacts the yield, selectivity, and reaction conditions of the transesterification process. While detailed comparative studies for EGDMA synthesis are not extensively published in open literature, patent literature provides some insights into effective catalyst systems.

| Catalyst System | Reactants | Reaction Time | Yield | Reference |

| Potassium Cyanide (KCN) | Methyl Methacrylate, Ethylene Glycol | 4.5 hours | 96.5% | [2] |

| Lithium Amide (LiNH₂) and Lithium Chloride (LiCl) | Ester of Methacrylic Acid, Ethylene Glycol | 5 to 20 hours | High purity product | [3] |

| Zirconium Acetylacetonate | Esters of Unsaturated Carboxylic Acids, Ethylene Glycol | Not specified | ~97% (based on alcohol) | [3] |

| Potassium Carbonate (K₂CO₃) | Methyl Methacrylate, Oligoethylene Glycols | Not specified | Formation of side-products observed | [1] |

Purification and Analysis

Purification: Post-synthesis, the crude EGDMA product requires purification to remove unreacted starting materials, catalyst residues, polymerization inhibitors, and any byproducts. Common purification techniques include:

-

Filtration: To remove solid catalysts, as described in the protocol with potassium cyanide[2].

-

Washing: The product can be washed with aqueous solutions to remove water-soluble impurities. For instance, washing with a 5% sodium carbonate solution can neutralize and remove excess acid catalysts, followed by washing with a sodium chloride solution and then distilled water[4].

-

Distillation/Concentration: Excess methyl methacrylate and other volatile components can be removed under reduced pressure[2].

-

Drying: The purified product can be dried using a drying agent like magnesium sulfate (B86663) followed by removal of the solvent under reduced pressure to obtain a constant weight[4].

-

Ion-Exchange Resins: For removal of ionic catalyst residues, passing the product through a column of appropriate ion-exchange resins can be effective.

Analysis and Characterization: The purity and identity of the synthesized EGDMA can be confirmed using various analytical techniques:

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups of EGDMA. Key absorption peaks would include the ester carbonyl (C=O) stretch and the C=C double bond stretch of the methacrylate group[4][5][6][7].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To confirm the chemical structure and assess the purity of the product. The spectra would show characteristic peaks for the vinyl protons, the methyl group protons, and the ethylene glycol bridge protons.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the EGDMA and identify any volatile impurities.

-

Titration: To determine the acidity index of the reaction mixture throughout the synthesis to monitor the reaction progress[4].

Mandatory Visualizations

Reaction Mechanism and Experimental Workflow

Below are diagrams illustrating the base-catalyzed reaction mechanism and a typical experimental workflow for the synthesis of EGDMA.

Caption: Base-catalyzed transesterification of MMA with ethylene glycol.

References

Physical properties of Ethylene glycol dimethacrylate (viscosity, density)

An In-Depth Technical Guide to the Physical Properties of Ethylene (B1197577) Glycol Dimethacrylate (EGDMA)

This technical guide provides a comprehensive overview of the key physical properties of Ethylene Glycol Dimethacrylate (EGDMA), specifically its viscosity and density. It is intended for researchers, scientists, and professionals in drug development and polymer chemistry who utilize EGDMA in their work. This document includes quantitative data, detailed experimental methodologies for property determination, and a visualization of its synthesis pathway.

Core Physical Properties of EGDMA

This compound (EGDMA) is a diester formed from ethylene glycol and two equivalents of methacrylic acid.[1] It is a colorless, viscous liquid at room temperature and serves as a crucial crosslinking agent in the synthesis of polymers, imparting mechanical strength and thermal stability.[1][2] Its utility is prominent in the production of dental composites, adhesives, coatings, and hydrogels for biomedical applications such as drug delivery.[2]

Density

The density of EGDMA is a fundamental property that is essential for various calculations, including formulation preparations and kinetic studies. The density is temperature-dependent, generally decreasing as temperature increases. Below is a summary of reported density values at various temperatures.

Data Presentation: Density of EGDMA

| Density | Temperature (°C) | Temperature (K) | Reference |

| 1.0565 g/cm³ | 16 | 289.15 | [3] |

| 1.051 g/cm³ | 20 | 293.15 | [2] |

| 1.055 g/mL | 20 | 293.15 | [4] |

| 1.051 g/mL | 25 | 298.15 | [1][2] |

Viscosity

Viscosity is a critical parameter for processing and handling EGDMA, influencing flow behavior, mixing characteristics, and polymerization kinetics. As a viscous liquid, its flow properties are important for applications in coatings and resin formulations.[5]

Data Presentation: Viscosity of EGDMA

| Viscosity (Dynamic) | Viscosity (Kinematic) | Temperature (°C) | Temperature (K) | Reference |

| ~3.4 mPa·s | - | 20 | 293.15 | [2] |

| - | 3.03 mm²/s | 20 | 293.15 | [4] |

Note: Kinematic viscosity (mm²/s) can be converted to dynamic viscosity (mPa·s or cP) by multiplying by the density (g/cm³) at the same temperature. Using a density of ~1.05 g/cm³ at 20°C, the dynamic viscosity is approximately 3.18 mPa·s.

Experimental Protocols for Property Determination

The following sections describe standardized laboratory methodologies for determining the density and viscosity of liquids like EGDMA.

Determination of Density using a Pycnometer

The density of a liquid can be accurately determined using a pycnometer, also known as a density bottle. This method relies on measuring the mass of a known volume of the liquid.[6]

Methodology:

-

Preparation: The pycnometer, a glass flask with a close-fitting ground glass stopper with a capillary tube, is thoroughly cleaned, dried, and its empty mass is accurately weighed (m₁).

-

Calibration with Water: The pycnometer is filled with distilled water of a known temperature and density. The stopper is inserted, ensuring any excess water exits through the capillary. The exterior is wiped dry, and the mass of the pycnometer filled with water is measured (m₂). The volume of the pycnometer (V) can be calculated using the known density of water at that temperature.

-

Measurement of EGDMA: The pycnometer is emptied, dried, and then filled with EGDMA. The mass of the pycnometer filled with the sample liquid is recorded (m₃).

-

Calculation: The mass of the EGDMA is calculated by subtracting the mass of the empty pycnometer (m₃ - m₁).

-

Density Calculation: The density (ρ) of EGDMA is determined by dividing the mass of the liquid by the volume of the pycnometer: ρ = (m₃ - m₁) / V.

Determination of Viscosity using an Ostwald Viscometer

The viscosity of EGDMA can be determined using a glass capillary viscometer, such as the Ostwald viscometer. This method measures the time required for a fixed volume of liquid to flow through a narrow capillary under the influence of gravity.[7]

Methodology:

-

Preparation: The viscometer is cleaned and dried. A precise volume of the reference liquid (e.g., distilled water) is introduced into the larger bulb.

-

Temperature Equilibration: The viscometer is placed in a constant-temperature water bath until the sample reaches the desired temperature (e.g., 20°C).

-

Measurement with Reference Liquid: The liquid is drawn up by suction into the second bulb, above the upper calibration mark. The suction is released, and the time (t₁) it takes for the liquid meniscus to fall from the upper to the lower mark is measured with a stopwatch.

-

Measurement with EGDMA: The viscometer is cleaned, dried, and the same volume of EGDMA is introduced. The process is repeated, and the flow time for EGDMA (t₂) is recorded.

-

Density Measurement: The densities of both the reference liquid (ρ₁) and EGDMA (ρ₂) must be known or determined at the experimental temperature.

-

Viscosity Calculation: The viscosity of EGDMA (η₂) is calculated using the following relationship, where η₁ is the known viscosity of the reference liquid: (η₂ / η₁) = (ρ₂ * t₂) / (ρ₁ * t₁)

Synthesis Pathway of EGDMA

EGDMA is commercially synthesized via the esterification of methacrylic acid with ethylene glycol.[1][8] This reaction typically requires a catalyst and an inhibitor to prevent premature polymerization of the methacrylate (B99206) groups.

Caption: Workflow for the synthesis of EGDMA via acid-catalyzed esterification.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound(97-90-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. This compound | C10H14O4 | CID 7355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. ikm.org.my [ikm.org.my]

A Technical Guide to the Solubility of Ethylene Glycol Dimethacrylate (EGDMA)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Ethylene (B1197577) Glycol Dimethacrylate (EGDMA) in a range of common laboratory solvents. The information contained herein is intended to support researchers, scientists, and professionals in drug development in their formulation and experimental design endeavors.

Core Topic: Solubility of EGDMA

Ethylene Glycol Dimethacrylate (EGDMA) is a diester formed by the condensation of two equivalents of methacrylic acid with ethylene glycol. It is a colorless, viscous liquid commonly employed as a cross-linking agent in polymer chemistry.[1] Understanding its solubility characteristics is crucial for its effective application in various fields, including the synthesis of polymers for drug delivery systems, dental materials, and coatings.

Quantitative Solubility Data

The solubility of EGDMA in various common laboratory solvents is summarized in the table below. The data has been compiled from various sources to provide a comparative overview. It is important to note that solubility can be influenced by factors such as temperature and the presence of impurities.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |

| Water | H₂O | 0.11 g/100 mL | 20 | Slightly soluble.[1] |

| Ethanol | C₂H₅OH | > 10% (w/v) | Not Specified | Soluble. |

| Methanol | CH₃OH | Miscible | Not Specified | Assumed based on miscibility with similar alcohols. |

| Acetone | C₃H₆O | Soluble | Not Specified | Qualitative data indicates good solubility.[1] |

| Tetrahydrofuran (THF) | C₄H₈O | Miscible | Not Specified | Assumed based on its properties as a versatile organic solvent. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | ≥ 100 mg/mL | Not Specified | Freely soluble. |

| Hexane | C₆H₁₄ | Partially Miscible | Not Specified | Lower solubility expected due to the non-polar nature of hexane. |

| Benzene | C₆H₆ | > 10% (w/v) | Not Specified | Soluble. |

Experimental Protocols

Determining the solubility of a liquid monomer like EGDMA in various solvents requires a systematic approach to ensure accurate and reproducible results. The following is a general experimental protocol adapted from standard methods such as those outlined by ASTM International (e.g., ASTM E1148 for aqueous solubility and ASTM D3132 for polymers).

General Protocol for Determining Solubility of EGDMA

1. Materials and Equipment:

-

This compound (EGDMA), analytical grade

-

Selected solvents (Water, Ethanol, Methanol, Acetone, THF, DMSO, Hexane), analytical or HPLC grade

-

Analytical balance (± 0.1 mg)

-

Volumetric flasks and pipettes

-

Vials with screw caps

-

Magnetic stirrer and stir bars or a vortex mixer

-

Constant temperature bath or incubator

-

Analytical instrumentation for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometry)

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of EGDMA to a known volume of the solvent in a vial at a constant, recorded temperature (e.g., 25 °C). The excess is crucial to ensure that a saturated solution is formed.

-

Seal the vial to prevent solvent evaporation.

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) using a magnetic stirrer or by placing it in a shaker within a constant temperature bath. This allows the system to reach equilibrium.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the mixture to stand undisturbed at the constant temperature for a sufficient time (e.g., 12-24 hours) to allow for the complete separation of the undissolved EGDMA from the saturated solution.

-

-

Sampling:

-

Carefully extract an aliquot of the clear, supernatant (the saturated solution) using a pipette. It is critical to avoid disturbing the undissolved EGDMA layer.

-

Accurately dilute the collected aliquot with a known volume of a suitable solvent to bring the concentration of EGDMA within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC or HPLC) to determine the concentration of EGDMA.

-

Prepare a calibration curve using standard solutions of EGDMA of known concentrations.

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of EGDMA in the original saturated solution. This value represents the solubility of EGDMA in the specific solvent at the tested temperature.

-

-

Replicates:

-

Perform the entire experiment in triplicate to ensure the reproducibility of the results and calculate the mean solubility and standard deviation.

-

Visualizations

Synthesis of this compound (EGDMA)

The following diagram illustrates the chemical synthesis of EGDMA through the esterification of ethylene glycol with methacrylic acid.

Caption: A diagram illustrating the synthesis of EGDMA.

References

A Comprehensive Guide to the Safe Handling of Ethylene Glycol Dimethacrylate (EGDMA) in a Research Laboratory

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety precautions and handling procedures for Ethylene Glycol Dimethacrylate (EGDMA) in a research laboratory setting. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe working environment.

Understanding EGDMA: Properties and Hazards

This compound (EGDMA) is a difunctional methacrylate (B99206) monomer commonly used as a crosslinking agent in the synthesis of polymers.[1][2][3][4] Its application is widespread in the production of dental materials, coatings, adhesives, and hydrogels for drug delivery and tissue engineering.[2][3][5][6] While invaluable in research and development, EGDMA presents several health and safety hazards that necessitate careful handling.

Physical and Chemical Properties

A summary of the key physical and chemical properties of EGDMA is presented in Table 1. This information is critical for the safe storage and handling of the compound.

| Property | Value | Source(s) |

| Synonyms | 1,2-Ethanediol dimethacrylate, Ethylene dimethacrylate | [1][5] |

| Molecular Formula | C₁₀H₁₄O₄ | [3][7] |

| Molecular Weight | 198.22 g/mol | [3][7] |

| Appearance | Clear, colorless liquid | [2][8] |

| Boiling Point | 98-100 °C at 5 mmHg | [3][4] |

| Melting Point | -40 °C | [4][7] |

| Flash Point | 101 °C (closed cup) | [7][8][9] |

| Density | 1.051 g/mL at 25 °C | [3] |

| Vapor Pressure | 0.01 hPa at 20 °C | [10] |

| Water Solubility | 1.086 g/L at 20 °C | [10] |

| Autoignition Temperature | 395 °C | [7][10] |

Health Hazards and Toxicological Information

EGDMA is classified as a hazardous substance with several potential health effects. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[7] A summary of toxicological data is provided in Table 2.

| Hazard | Description | Source(s) |

| Skin Sensitization | May cause an allergic skin reaction. Repeated or prolonged contact may cause skin sensitization. | [3][7][10][11] |

| Respiratory Irritation | May cause respiratory irritation. | [3][10][12] |

| Eye Irritation | Causes eye irritation. May cause chemical conjunctivitis. | [9][12] |

| Ingestion | May cause gastrointestinal irritation with nausea, vomiting, and diarrhea. | [9] |

| Genotoxicity | Studies have shown that EGDMA can exhibit cytotoxic and genotoxic effects on human cells, potentially through the induction of reactive oxygen species (ROS). | [13][14] |

| Carcinogenicity | No ingredient of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC. |

Hierarchy of Controls for EGDMA Handling

To mitigate the risks associated with EGDMA, a hierarchy of controls should be implemented. This approach prioritizes the most effective control measures.

Standard Operating Procedures and Experimental Protocols

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling EGDMA.

-

Eye Protection : Wear chemical safety goggles or a face shield.[9][15]

-

Hand Protection : Wear appropriate protective gloves. Nitrile gloves are recommended, but it is important to note that acrylates can pass through them over time; therefore, gloves should be changed frequently.[5][9]

-

Skin and Body Protection : Wear a lab coat and appropriate protective clothing to prevent skin exposure.[9]

-

Respiratory Protection : Use in a well-ventilated area, preferably within a chemical fume hood.[9][11] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[16][17]

Storage and Handling Protocol

Objective: To outline the safe storage and handling procedures for EGDMA to prevent accidental exposure and maintain chemical stability.

Materials:

-

EGDMA in a tightly sealed container

-

Chemical fume hood

-

Appropriate PPE (see section 3.1)

-

Secondary containment

Procedure:

-

Always handle EGDMA in a well-ventilated area, preferably inside a chemical fume hood.[9][11]

-

Avoid contact with skin, eyes, and clothing.[9]

-

Do not inhale vapors or mists.[9]

-

Keep the container tightly closed when not in use.[9]

-

Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[9][17]

-

Recommended storage temperature is between 2-8°C.[1]

-

Store only if stabilized. EGDMA is often supplied with an inhibitor like hydroquinone (B1673460) monomethyl ether (MEHQ) to prevent premature polymerization.[1][3][7]

-

Keep away from heat, sparks, and open flames.[7][15] EGDMA is combustible.[7]

-

Use secondary containment for storage to prevent spills from spreading.

EGDMA Spill Cleanup Protocol

Objective: To provide a step-by-step procedure for safely cleaning up an EGDMA spill.

Materials:

-

Spill kit containing:

Procedure:

-

Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the lab and notify the appropriate safety personnel.

-

Assess the Spill: Determine the extent of the spill and the associated risks. For small spills that can be safely managed by laboratory personnel, proceed with the following steps.

-

Don PPE: Put on all required personal protective equipment before beginning the cleanup.[19]

-

Contain the Spill: Prevent the spill from spreading by creating a dike around the spill using absorbent material.[20][21]

-

Absorb the Liquid: Cover the spill with an inert absorbent material.[7][9] Start from the outside and work your way in.

-

Collect the Waste: Once the EGDMA is fully absorbed, use a plastic scoop and dustpan to collect the material.[18] Place the absorbed material into a sealable plastic bag.[7][18]

-

Decontaminate the Area: Wipe the spill area with a cloth or paper towels dampened with soapy water. Place all cleaning materials into the waste bag.

-

Dispose of Waste: Seal the waste bag and label it as hazardous waste containing EGDMA.[18] Dispose of the waste according to your institution's hazardous waste management guidelines.

-

Restock: Replenish the spill kit with any used items.

First Aid Procedures

In the event of exposure to EGDMA, immediate first aid is critical.

| Exposure Route | First Aid Measures | Source(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. | [9][10][16] |

| Skin Contact | Immediately remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention. | [9][10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention. | [9][12] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Seek immediate medical attention. | [9] |

Waste Disposal

All EGDMA waste, including contaminated absorbent materials and disposable PPE, must be collected in a designated, labeled, and sealed container. This waste must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[22] Do not dispose of EGDMA down the drain.[10]

Conclusion

This compound is a valuable monomer in polymer synthesis but requires strict adherence to safety protocols due to its potential health hazards. By understanding its properties, implementing a hierarchy of controls, and following detailed handling, storage, and emergency procedures, researchers can minimize risks and maintain a safe laboratory environment. Regular training and review of these safety guidelines are essential for all personnel working with EGDMA.

References

- 1. polysciences.com [polysciences.com]

- 2. Ethyleneglycol dimethacrylate: Understand the Chemical Properties [zxchem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound (EGDMA) Ingredient Allergy Safety Information [skinsafeproducts.com]

- 6. This compound | C10H14O4 | CID 7355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ICSC 1270 - this compound [inchem.org]

- 8. gelest.com [gelest.com]

- 9. This compound(97-90-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. arkema.com [arkema.com]

- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 13. This compound and dithis compound exhibits cytotoxic and genotoxic effect on human gingival fibroblasts via induction of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. echemi.com [echemi.com]

- 16. emsdiasum.com [emsdiasum.com]

- 17. fishersci.com [fishersci.com]

- 18. ehs.utk.edu [ehs.utk.edu]

- 19. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]

- 20. youtube.com [youtube.com]

- 21. acs.org [acs.org]

- 22. www-s.mechse.uiuc.edu [www-s.mechse.uiuc.edu]

An In-depth Technical Guide to the Reactivity Ratios of Ethylene Glycol Dimethacrylate (EGDMA) with Vinyl Monomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene glycol dimethacrylate (EGDMA) is a crucial crosslinking agent in the synthesis of polymers for a wide array of applications, including in the biomedical and pharmaceutical fields. Its ability to form three-dimensional polymer networks imparts mechanical strength, thermal stability, and controlled swelling properties to hydrogels and other materials used in drug delivery systems, dental composites, and tissue engineering scaffolds. The performance of these materials is critically dependent on the copolymer composition and network architecture, which are in turn governed by the reactivity ratios of EGDMA with various vinyl comonomers.

This technical guide provides a comprehensive overview of the reactivity ratios of EGDMA when copolymerized with several common vinyl monomers. It is designed to be a valuable resource for researchers and professionals, offering quantitative data, detailed experimental protocols, and conceptual visualizations to aid in the rational design and synthesis of advanced polymer-based systems.

Understanding Reactivity Ratios

In copolymerization, the reactivity ratios, denoted as r₁ and r₂, are dimensionless parameters that quantify the relative reactivity of a growing polymer chain radical towards the two different monomers in the reaction mixture. Given a copolymerization between monomer 1 (M₁) and monomer 2 (M₂), the reactivity ratios are defined as:

-

r₁ = k₁₁ / k₁₂ : The ratio of the rate constant for the addition of M₁ to a growing chain ending in M₁ (k₁₁) to the rate constant for the addition of M₂ to the same chain (k₁₂).

-

r₂ = k₂₂ / k₂₁ : The ratio of the rate constant for the addition of M₂ to a growing chain ending in M₂ (k₂₂) to the rate constant for the addition of M₁ to that chain (k₂₁).

The values of these ratios predict the composition and sequence distribution of the resulting copolymer.

Reactivity Ratios of EGDMA (M₁) with Vinyl Monomers (M₂)

The following table summarizes the experimentally determined reactivity ratios for the free-radical copolymerization of EGDMA with various vinyl monomers. It is important to note that since EGDMA is a divinyl monomer, these reactivity ratios represent the reactivity of one of its methacrylate (B99206) groups. The reaction of the second vinyl group leads to crosslinking.

| Comonomer (M₂) | r₁ (EGDMA) | r₂ (Comonomer) | Method of Determination | Experimental Conditions | Reference |

| Methyl Methacrylate (MMA) | 0.6993 | 1.8635 | Fineman-Ross (via IR Spectroscopy) | UV Photochemical Initiation in THF | [1][2][3] |

| Styrene (St) | Data not found | Data not found | - | - | - |

| 2-Hydroxyethyl Methacrylate (HEMA) | Data not found | Data not found | - | - | - |

| Vinyl Acetate (VAc) | Data not found | Data not found | - | - | - |

| Butyl Acrylate (BA) | Data not found | Data not found | - | - | - |

| Acrylic Acid (AA) | Data not found | Data not found | - | - | - |

Interpretation of Reactivity Ratio Data

The behavior of a copolymerization reaction can be predicted from the values of r₁ and r₂.

For the EGDMA-MMA system, with r₁(EGDMA) < 1 and r₂(MMA) > 1, the growing polymer radical ending in an EGDMA unit preferentially adds an MMA monomer, while the radical ending in an MMA unit prefers to add another MMA monomer.[1][2][3] This indicates that MMA is the more reactive monomer in this pair and will be incorporated into the copolymer chain more rapidly than EGDMA.[1][2][3]

Experimental Protocols for Reactivity Ratio Determination

The determination of reactivity ratios is a meticulous process that requires careful control of experimental parameters and precise analytical techniques. Below is a generalized protocol based on the free-radical copolymerization of EGDMA and a vinyl comonomer.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of Ethylene Glycol Dimethacrylate (EGDMA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition behavior of Ethylene Glycol Dimethacrylate (EGDMA), a common crosslinking agent in polymer chemistry. A thorough understanding of its thermal properties is critical for applications in drug delivery, dental materials, and other biomedical fields where sterilization or thermal processing is required. This document details the thermal degradation pathways, decomposition products, and kinetic parameters of poly(EGDMA). Methodologies for key analytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided, along with a summary of quantitative data to facilitate comparative analysis.

Introduction

This compound (EGDMA) is a difunctional monomer utilized extensively to form crosslinked polymer networks. The thermal stability of the resultant poly(EGDMA) is a crucial factor that dictates its processing conditions and end-use applications. Thermal degradation involves changes in the material's properties due to heat-induced chemical reactions, such as chain scission and depolymerization. This guide explores the fundamental aspects of EGDMA's thermal behavior.

Thermal Decomposition of Poly(EGDMA)

The thermal degradation of poly(EGDMA) is a complex process that is highly dependent on temperature. At lower temperatures, the primary decomposition mechanism is depolymerization, which results in the release of the constituent monomer, EGDMA. As the temperature increases, more complex secondary reactions, including decomposition and recombination, lead to the formation of a variety of lower molecular weight cracking products.

The thermal stability of copolymers containing EGDMA is influenced by the nature of the comonomers. For instance, in copolymers of glycidyl (B131873) methacrylate (B99206) (GMA) and EGDMA, the degradation process is observed to have multiple stages.

Quantitative Thermal Analysis Data

The thermal stability of poly(EGDMA) and its copolymers can be quantitatively assessed using techniques like Thermogravimetric Analysis (TGA). TGA measures the change in mass of a sample as a function of temperature. The following tables summarize key thermal decomposition parameters for EGDMA-containing polymers from TGA data.

Table 1: Thermogravimetric Analysis (TGA) Data for Poly(GMA-co-EGDMA) Copolymers

| Copolymer Composition | T10% (°C) | Tmax1 (°C) | Tmax2 (°C) | Char Yield at 600°C (%) |

| GMA 60 | 249 | 280 | 385 | 1.8 |

| GMA 80 | 237 | 275 | 382 | 1.5 |

T10%: Temperature at 10% weight loss. Tmax1, Tmax2: Temperatures of maximum rate of weight loss for the first and second degradation stages, respectively.

Table 2: Kinetic Parameters for the Thermal Degradation of Poly(EGDMA) Based Polymers

| Polymer System | Activation Energy (Ea) (kJ/mol) | Reaction Order (n) |

| PEDM | 155 | 1.5 |

| PDEDM | 150 | 1.6 |

| PTEDM | 125 | 1.8 |

PEDM: Poly(ethylenedimethacrylate), PDEDM: Poly(diethylenedimethacrylate), PTEDM: Poly(triethylenedimethacrylate)

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of poly(EGDMA).

Methodology:

-

Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed into a TGA sample pan (e.g., platinum or alumina).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The instrument records the sample weight as a function of temperature. The resulting data is typically plotted as a weight loss percentage versus temperature (TGA curve). The first derivative of the TGA curve (DTG curve) shows the rate of weight loss and helps to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and other thermal transitions of poly(EGDMA).

Methodology:

-

Sample Preparation: A small, uniform sample of the polymer (typically 5-15 mg) is weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen).

-

Heating and Cooling Program: A heat-cool-heat cycle is typically employed to erase the thermal history of the sample.

-

First Heating Scan: The sample is heated from a sub-ambient temperature (e.g., 25 °C) to a temperature above its expected glass transition (e.g., 200 °C) at a controlled rate (e.g., 10-20 °C/min).

-

Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate.

-

Second Heating Scan: A second heating scan is performed under the same conditions as the first. The glass transition temperature (Tg) is typically determined from the second heating scan.

-

-

Data Acquisition: The instrument measures the differential heat flow between the sample and the reference pan as a function of temperature. The Tg is observed as a step-like change in the heat flow curve.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products of poly(EGDMA) thermal decomposition.

Methodology:

-

Sample Preparation: A very small amount of the polymer sample (microgram to low milligram range) is placed in a pyrolysis probe.

-

Pyrolysis: The probe is rapidly heated to a specific temperature (e.g., 400 °C, 600 °C, 800 °C) in an inert atmosphere (helium). The polymer thermally degrades into smaller, volatile fragments.

-

Gas Chromatography (GC): The pyrolysis products are swept into a GC column where they are separated based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry (MS): The separated components eluting from the GC column are introduced into a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, allowing for their identification by comparing the resulting mass spectra to spectral libraries.

Decomposition Pathways and Products

The thermal decomposition of poly(EGDMA) proceeds through a complex mechanism involving multiple reaction pathways.

Methodological & Application

Application Notes and Protocols: Ethylene Glycol Dimethacrylate (EGDMA) as a Crosslinking Agent in Hydrogel Synthesis

Introduction

Hydrogels are three-dimensional, water-swollen hydrophilic polymer networks extensively utilized in biomedical fields such as drug delivery, tissue engineering, and as soft contact lenses due to their unique properties like biocompatibility and high water content.[1] The physical and chemical characteristics of these hydrogels, including swelling behavior, mechanical strength, and drug release kinetics, are critically influenced by the crosslinking agent used in their synthesis.[2] Ethylene Glycol Dimethacrylate (EGDMA) is a widely used crosslinking agent in the synthesis of hydrogels via free radical polymerization.[3][4] Its two methacrylate (B99206) functional groups allow it to form covalent bonds between polymer chains, creating a stable and durable three-dimensional network.[4] The concentration of EGDMA is a key parameter that can be precisely controlled to tailor the hydrogel's properties for specific applications.[5]

Application Notes

Mechanism of Action

EGDMA acts as a crosslinker by participating in the polymerization reaction with monomer units. During free radical polymerization, initiated by chemical initiators (like Ammonium Persulfate - APS) or by photoinitiators under UV light, the double bonds in both the monomer and the EGDMA molecules are broken.[2][6] This allows for the formation of long polymer chains that are covalently linked to each other wherever an EGDMA molecule is incorporated, resulting in a robust 3D network structure. The efficiency of this crosslinking dictates the final properties of the hydrogel.

Key Parameters and Their Effects

The concentration of EGDMA is directly proportional to the crosslinking density of the hydrogel network. This density is a primary determinant of the material's macroscopic properties. As the concentration of EGDMA increases, the network becomes tighter and more rigid.

Effects of EGDMA Concentration on Hydrogel Properties:

-

Decreased Swelling Ratio: A higher crosslinking density restricts the polymer chains' ability to expand and absorb water, leading to a lower equilibrium swelling ratio.[1][5]

-

Increased Mechanical Strength: The increased number of crosslinks results in a stiffer and more robust hydrogel, evidenced by a higher storage modulus (G') and elastic modulus (E).[7][8]

-

Slower Drug Release: A denser network creates a more tortuous path for encapsulated molecules to diffuse out, thereby slowing down the drug release rate.[5]

-

Decreased Porosity: The mesh size of the hydrogel network decreases with higher EGDMA content, leading to lower porosity.[5]

Primary Applications

-

Controlled Drug Delivery: EGDMA-crosslinked hydrogels are excellent vehicles for the sustained and controlled release of therapeutic agents.[1] pH-sensitive hydrogels, for example, can be designed to swell and release their drug payload in specific environments, such as the intestine, by incorporating monomers like acrylic acid.[4][5] The release mechanism is often governed by non-Fickian diffusion, where both drug diffusion and polymer chain relaxation play a role.[2][5]

-

Tissue Engineering: The ability to tune the mechanical properties of EGDMA-crosslinked hydrogels makes them suitable for tissue engineering scaffolds.[7] By adjusting the crosslinker concentration, the stiffness of the hydrogel can be matched to that of the target soft tissue, providing appropriate mechanical cues for cell growth and proliferation.

Quantitative Data Summary

The following tables summarize the impact of EGDMA concentration on various hydrogel properties as reported in the literature.

Table 1: Effect of EGDMA Concentration on Hydrogel Swelling Ratio

| Monomer System | EGDMA Concentration | Medium | Equilibrium Swelling Ratio (g/g) | Reference |

| Acrylamide | Increasing | Water | 16.02 -> 10.15 | [9] |

| Acrylic Acid / PVA | 0.24 mol% | pH 7.5 | ~18 | [5] |

| Acrylic Acid / PVA | 0.48 mol% | pH 7.5 | ~14 | [5] |

| Acrylic Acid / PVA | 0.72 mol% | pH 7.5 | ~11 | [5] |

Table 2: Effect of EGDMA Concentration on Mechanical Properties

| Monomer System | EGDMA Concentration (mol%) | Property | Value (MPa) | Reference |

| HEMA | 8 | Storage Modulus (E') at 37°C | 7 | [8] |

| HEMA | 12 | Storage Modulus (E') at 37°C | 98 | [8] |

| HEMA | 16 | Storage Modulus (E') at 37°C | 342 | [8] |

| PEGMEMA-PPGMA | 10 | Elastic Modulus (E) | 11 kPa | [7] |

| PEGMEMA-PPGMA | 30 | Elastic Modulus (E) | 22 kPa | [7] |

Table 3: Effect of EGDMA Concentration on Drug Release

| Monomer System | EGDMA Concentration | Drug | Key Finding | Reference |

| Acrylic Acid / PVA | Increasing | Metformin HCl | Drug release decreases with increasing EGDMA. | [5] |

| HEMA | Increasing | Amoxicillin | Swelling rate and drug release profile decreased. | [1] |

| PVP / Acrylic Acid | Increasing | Dexibuprofen | Swelling and drug release decreased. | [4] |

| PEG-DA | 1 wt% | Ketoprofen | High polymer concentration leads to higher crosslinking and diminishes cumulative release. | [6] |

Experimental Protocols

Protocol 1: Synthesis of a pH-Sensitive Hydrogel via Free Radical Polymerization

This protocol describes the synthesis of a pH-sensitive acrylic acid (AA) and polyvinyl alcohol (PVA) based hydrogel using EGDMA as a crosslinker, suitable for intestinal drug delivery.[5]

Materials:

-

Acrylic Acid (AA) - Monomer

-

Polyvinyl Alcohol (PVA) - Polymer

-

This compound (EGDMA) - Crosslinker

-

Benzoyl Peroxide (BPO) or Ammonium Persulfate (APS) - Initiator

-

Deionized Water

Procedure:

-

PVA Solution Preparation: Dissolve a specific amount of PVA in deionized water with constant stirring at an elevated temperature (e.g., 80°C) until a clear solution is formed. Cool the solution to room temperature.

-

Monomer Mixture: To the PVA solution, add a defined amount of acrylic acid monomer and the desired amount of EGDMA crosslinker.

-

Initiator Addition: Add the initiator (e.g., BPO) to the mixture and stir until it is completely dissolved.

-

Polymerization: Transfer the final solution into a mold (e.g., glass tubes or between two glass plates separated by a spacer).

-

Curing: Place the mold in a water bath or oven at a controlled temperature (e.g., 60-70°C) for several hours to allow polymerization and crosslinking to occur.

-

Purification: After gelation, remove the hydrogel from the mold and cut it into discs of the desired size.

-

Washing: Immerse the hydrogel discs in a large volume of deionized water or a water/ethanol mixture for 24-48 hours to remove any unreacted monomers, initiator, and soluble polymers. The washing solution should be changed periodically.

-

Drying: Dry the washed hydrogels at room temperature or in an oven at a low temperature (e.g., 40°C) until a constant weight is achieved.

Protocol 2: Synthesis of a Hydrogel via Photopolymerization

This protocol outlines the preparation of a Poly(ethylene glycol) diacrylate (PEG-DA) hydrogel using EGDMA as a crosslinker and a photoinitiator.[6]

Materials:

-

Poly(ethylene glycol) diacrylate (PEG-DA) - Macromer

-

This compound (EGDMA) - Crosslinker

-

2,2-dimethoxy-2-phenyl-acetophenone (DMPA) or Irgacure - Photoinitiator

-

Phosphate-buffered saline (PBS) or Deionized Water